N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride
Description
N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Properties
IUPAC Name |
N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-16(11-12-6-3-2-4-7-12)14(17)10-13-8-5-9-15-13;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZAYCAOAQJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CC2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-methyl-2-pyrrolidone, which is an organic compound consisting of a five-membered lactam ring.
Synthetic Route: The N-methyl-2-pyrrolidone is then reacted with benzyl chloride in the presence of a base to form N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
N-benzyl-N-methyl-2-pyrrolidin-2-ylacetamide;hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: This compound has a similar structure but lacks the benzyl and methyl groups.
Pyrrolidine-2,5-dione: This derivative has two carbonyl groups in the pyrrolidine ring and is known for its biological activities.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
